molecular formula C8H7ClOS B13800168 4-Chlorothiobenzoic acid S-methyl ester

4-Chlorothiobenzoic acid S-methyl ester

Cat. No.: B13800168
M. Wt: 186.66 g/mol
InChI Key: LTDZYPIYMPWKEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiobenzoic acid S-methyl ester typically involves the reaction of 4-chlorothiobenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiobenzoic acid S-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

Scientific Research Applications

4-Chlorothiobenzoic acid S-methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorothiobenzoic acid S-methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothiobenzoic acid S-methyl ester is unique due to the presence of both the chlorine atom and the methyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

S-methyl 4-chlorobenzenecarbothioate

InChI

InChI=1S/C8H7ClOS/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3

InChI Key

LTDZYPIYMPWKEC-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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